(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid
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Overview
Description
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an acetamido group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and ®-2-aminopropanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-cyanobenzaldehyde and ®-2-aminopropanoic acid under acidic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share structural similarities with (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid and are used in similar applications.
3-(4-Hydroxyphenyl)propionic acid: Another compound with a phenyl group, used in biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral recognition studies.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
InChI Key |
ODSLGEVQHKOHHK-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Origin of Product |
United States |
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